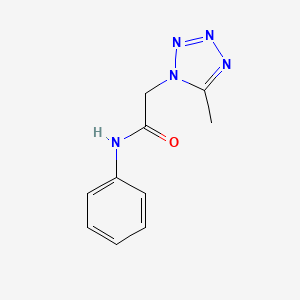

![molecular formula C16H12N4O3 B5526613 N-[4-(2-furoylamino)phenyl]-2-pyrazinecarboxamide](/img/structure/B5526613.png)

N-[4-(2-furoylamino)phenyl]-2-pyrazinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related furo[3,2-e]pyrazolo[3,4-b]pyrazines involves the reaction of 3-methyl-6-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile with α-halocarbonyl compounds. This process can yield various derivatives through cyclocondensation and further reactions with compounds like diethyl malonate and ethanol amine, indicating a versatile synthetic pathway that could potentially be applied or adapted for N-[4-(2-furoylamino)phenyl]-2-pyrazinecarboxamide (Kamal El‐dean et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and mass spectrometry. These techniques provide detailed information on the chemical structure, confirming the presence of the desired moieties and the overall molecular framework (Kranjc et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of pyrazinecarboxamide derivatives includes their ability to undergo cyclocondensation, hydrazinolysis, and reactions with various nucleophiles. These reactions are crucial for the functionalization of the molecule and the introduction of different substituents, which can significantly alter its properties and potential applications (Yıldırım & Kandemirli, 2005).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of similar compounds can be inferred from their molecular structure and functional groups. The presence of the pyrazine ring and carboxamide moiety typically suggests moderate to good solubility in organic solvents, which is relevant for pharmaceutical applications (Bhagyasree et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Characterization

A novel synthesis method for furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles has been developed, which could serve as precursors for further pharmacological studies. These compounds were synthesized through reactions involving α-halocarbonyl compounds and characterized using spectral analyses (Kamal El‐dean et al., 2018) details.

The synthesis and theoretical calculations of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives have been explored, highlighting the versatility of pyrazole derivatives in organic chemistry and potential applications in developing new pharmacologically active compounds (Yıldırım & Kandemirli, 2005) details.

Biological Evaluation and Pharmacological Potentials

Benzene sulfonamide derivatives, including pyrazolyl and isoxazolyl-phenyl benzenesulfonamides, have shown promising in vitro antitumor activities. Molecular docking and Density Functional Theory (DFT) calculations were performed to evaluate potential interactions with biological targets, demonstrating the potential of these compounds in cancer therapy (Fahim & Shalaby, 2019) details.

The antimicrobial activities of pyrazole derivatives have been evaluated, showing moderate to potent activities against various bacterial and fungal strains. This suggests the potential use of these compounds in developing new antimicrobial agents (Sharshira & Hamada, 2012) details.

Theoretical and Computational Studies

- Synthesis, spectroscopic analyses, and investigation of reactive properties of condensed oxadiazole and pyrazine derivatives have been conducted, including their potential anti-tubercular activities. The study combines experimental and computational methods to elucidate the structural and reactive properties of these compounds (El-Azab et al., 2018) details.

Eigenschaften

IUPAC Name |

N-[4-(furan-2-carbonylamino)phenyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O3/c21-15(13-10-17-7-8-18-13)19-11-3-5-12(6-4-11)20-16(22)14-2-1-9-23-14/h1-10H,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGJYPPTBCQPGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(furan-2-ylcarbonyl)amino]phenyl}pyrazine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-oxo-4-[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]butanoic acid](/img/structure/B5526531.png)

![2-{[(benzylthio)acetyl]amino}-4-chlorobenzoic acid](/img/structure/B5526550.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5526571.png)

![N-{(3S*,4R*)-4-isopropyl-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5526581.png)

![N'-{(3S*,4R*)-1-[(5-acetyl-2-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5526591.png)

![1-[2-(cycloheptylamino)-2-oxoethyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5526607.png)

![3-chloro-N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5526625.png)

![{[1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]thio}acetic acid](/img/structure/B5526631.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5526640.png)

![1-(4-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-2-thienyl)ethanone](/img/structure/B5526644.png)